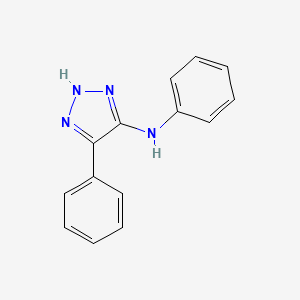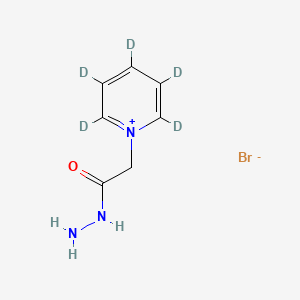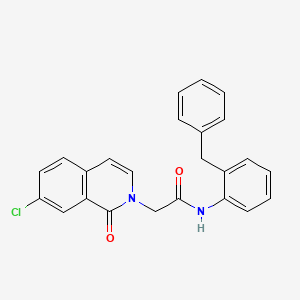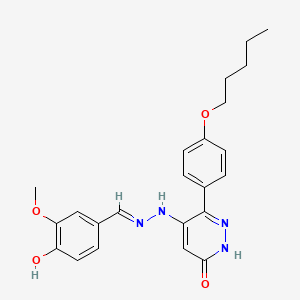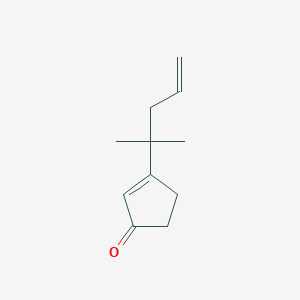
(4-methylsulfanylphenyl) N-propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methylsulfanylphenyl) N-propylcarbamate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a propylcarbamate group
Métodos De Preparación
The synthesis of (4-methylsulfanylphenyl) N-propylcarbamate typically involves the reaction of 4-methylsulfanylphenol with propyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is then stirred at room temperature for several hours until the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
(4-methylsulfanylphenyl) N-propylcarbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents used in this reaction include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The carbamate group can be reduced to form the corresponding amine. This reaction typically requires a reducing agent such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring. Reagents like nitric acid or halogens (chlorine, bromine) are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives, while reduction of the carbamate group results in the formation of an amine .
Aplicaciones Científicas De Investigación
(4-methylsulfanylphenyl) N-propylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: Preliminary studies suggest that this compound may have pharmacological properties, such as anti-inflammatory or antimicrobial effects. Further research is needed to explore its potential as a drug candidate.
Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4-methylsulfanylphenyl) N-propylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and physiological responses. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used .
Comparación Con Compuestos Similares
(4-methylsulfanylphenyl) N-propylcarbamate can be compared with other similar compounds, such as:
(4-methylsulfanylphenyl) N-butylcarbamate: This compound has a similar structure but with a butyl group instead of a propyl group. It may exhibit different chemical and biological properties due to the variation in the alkyl chain length.
(4-methylsulfanylphenyl) N-ethylcarbamate: This compound has an ethyl group instead of a propyl group. The shorter alkyl chain may affect its reactivity and interactions with biological targets.
(4-methylsulfanylphenyl) N-methylcarbamate: This compound has a methyl group instead of a propyl group. The presence of a smaller alkyl group may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties. The presence of the propyl group and the methylsulfanyl group on the phenyl ring allows for unique interactions and reactivity compared to other similar compounds .
Propiedades
Número CAS |
60309-66-2 |
|---|---|
Fórmula molecular |
C11H15NO2S |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
(4-methylsulfanylphenyl) N-propylcarbamate |
InChI |
InChI=1S/C11H15NO2S/c1-3-8-12-11(13)14-9-4-6-10(15-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,12,13) |
Clave InChI |
BQURLPAGYVPTNG-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)OC1=CC=C(C=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11940871.png)


![2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11940893.png)
